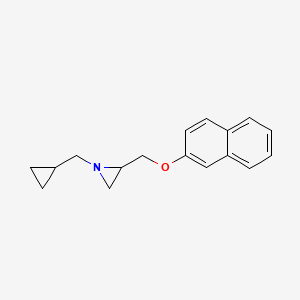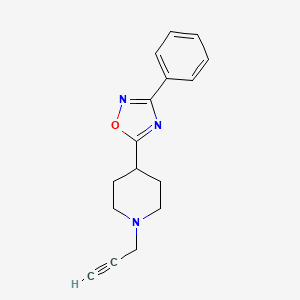![molecular formula C23H25FN4O4 B2617785 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1286697-06-0](/img/structure/B2617785.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine D4 Receptor Ligands
A study by Kügler et al. (2011) delved into the development of new dopamine receptor D4 ligands derived from 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine. These ligands, labeled with fluorine-18, demonstrated high affinity and selectivity for the D4 subtype over D2 receptors. Their potential for in vivo imaging through positron emission tomography (PET) was highlighted due to their limited nonspecific binding, high in vivo stability, and significant brain uptake. The study suggests that these compounds, especially [18F]3d, could be valuable for imaging studies related to neurological disorders associated with dopamine dysregulation, offering insights into their pathophysiology and aiding in the development of targeted therapies (Kügler et al., 2011).
Antimicrobial and Antibacterial Agents
Research into the synthesis of hybrid molecules derived from norfloxacin by Menteşe et al. (2013) involved the conversion of norfloxacin to a 7-(4-amino-2-fluorophenyl)piperazin derivative. These derivatives were evaluated for their antimicrobial activities, with some exhibiting excellent activity. This suggests the compound's derivatives' potential as innovative antimicrobial agents, which could be significant in the development of new treatments for resistant bacterial infections (Menteşe et al., 2013).
Conformationally Constrained Butyrophenones
The work of Raviña et al. (2000) explored the synthesis of novel butyrophenones that are conformationally restricted and exhibit affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated as potential antipsychotic agents, demonstrating the importance of the amine fragment connected to the cyclohexanone structure in determining their potency and selectivity. Compounds with a benzoylpiperidine moiety and a benzisoxazolyl fragment showed selective 5-HT2A receptor activity, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
Synthesis of Polyamides Containing Theophylline and Thymine
Hattori and Kinoshita (1979) focused on the synthesis of polyamides containing theophylline and thymine, which were prepared via cyclocondensation reactions. These polyamides, soluble in DMSO, formic acid, and partially in water, possess molecular weights ranging from 2000 to 6000. Their solubility and molecular weight range suggest potential applications in drug delivery systems, highlighting their importance in the development of new materials for pharmaceutical applications (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)25-7-9-26(10-8-25)22(29)16-27-11-12-28(23(27)30)17-5-6-20-21(15-17)32-14-13-31-20/h1-6,15H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWLUEVATTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)


![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)